Bienvenue dans la boutique en ligne BenchChem!

TW9

HDAC1 inhibition Epigenetics Pancreatic cancer

Unique covalent adduct of (+)-JQ1 and CI994 delivering simultaneous BET/HDAC1 engagement. Superior anti-proliferative activity in PDAC models versus parental inhibitors or their physical combination. Essential tool for probing FOSL1-driven transcriptional programs and gemcitabine combination therapy in pancreatic cancer research. High purity ≥98%.

Molecular Formula C32H28ClN7O2S
Molecular Weight 610.1 g/mol
Cat. No. B8148508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTW9
Molecular FormulaC32H28ClN7O2S
Molecular Weight610.1 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C32H28ClN7O2S/c1-17-18(2)43-32-28(17)29(20-8-12-22(33)13-9-20)36-26(30-39-38-19(3)40(30)32)16-27(41)35-23-14-10-21(11-15-23)31(42)37-25-7-5-4-6-24(25)34/h4-15,26H,16,34H2,1-3H3,(H,35,41)(H,37,42)/t26-/m0/s1
InChIKeyGGZYNJKDGRBRKG-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TW9 Dual BET/HDAC Inhibitor: Core Identity and Procurement Context


TW9 is a synthetic hybrid molecule that acts as a potent dual inhibitor of BET bromodomain proteins (specifically BRD4) and class I histone deacetylase 1 (HDAC1). It was generated as an adduct of the established BET inhibitor (+)-JQ1 and the HDAC inhibitor CI994, retaining the structural features and binding modes of both parental compounds while exhibiting distinct pharmacological properties [1]. The compound demonstrates high affinity for both BRD4 bromodomains (BD1 and BD2) and HDAC1, making it a unique tool for probing the epigenetic regulatory interplay between chromatin acetylation and transcriptional activation in cancer biology .

Why Generic BET or HDAC Inhibitors Cannot Substitute for TW9 in Dual-Targeting Studies


Simple substitution of TW9 with its parental compounds (+)-JQ1 or CI994, or even their physical combination, fails to recapitulate the unique pharmacological profile of TW9. TW9 is not a mere mixture; it is a single molecular entity designed for simultaneous engagement of both BET and HDAC targets. Crucially, TW9 exhibits significantly higher anti-proliferative activity in pancreatic cancer models than (+)-JQ1, CI994, or the combination of both inhibitors [1]. Furthermore, its HDAC1 inhibitory potency is superior to that of CI994, while its BRD4 affinity is similar to (+)-JQ1, underscoring that it is not simply the sum of its parts . This differential efficacy highlights the importance of the covalent linkage for optimal polypharmacology and cellular activity, making generic substitution scientifically invalid for experiments requiring this specific dual-targeting mechanism.

TW9 Differential Selectivity and Potency Profile: A Quantitative Comparison with (+)-JQ1 and CI994


HDAC1 Inhibitory Potency: TW9 vs. Parental CI994

TW9 demonstrates a 3.3-fold improvement in HDAC1 inhibitory potency compared to its parental HDAC inhibitor CI994. This enhanced activity is a key driver of its superior cellular efficacy .

HDAC1 inhibition Epigenetics Pancreatic cancer

Anti-Proliferative Efficacy in Pancreatic Cancer Cells: TW9 vs. (+)-JQ1, CI994, and Their Combination

In cellular assays across multiple pancreatic cancer cell lines (MIA PaCa-2, DAN-G, HPAC), TW9 at concentrations of 0.05-2 µM exhibits higher anti-proliferative activity than (+)-JQ1 alone, CI994 alone, or the combined treatment of both inhibitors .

Antiproliferation PDAC Drug efficacy

Selectivity Profile within BRD4 and HDAC Families: TW9 vs. Broader Class Members

TW9 demonstrates a defined selectivity profile within its target families. It shows a clear preference for the second bromodomain of BRD4 (BD2, IC50=0.074 μM) over the first (BD1, IC50=0.72 μM), and for HDAC1 (IC50=0.29 μM) over HDAC2 (IC50=2.5 μM) [1]. This contrasts with (+)-JQ1, which has a different BD1/BD2 selectivity profile (BD1/BD2 IC50 by NanoBRET: 231/39 nM for (+)-JQ1 vs 720/74 nM for TW9) .

Selectivity BRD4 HDAC Epigenetic targeting

Synergistic Interaction with Gemcitabine: TW9 vs. Monotherapy

Sequential administration of TW9 following gemcitabine treatment results in a synergistic reduction of viability in HPAC pancreatic cancer cells, an effect not observed with TW9 or gemcitabine alone [1].

Combination therapy Gemcitabine Synergy PDAC

Binding Affinity Conservation: TW9 vs. (+)-JQ1 for BRD4

TW9 retains high binding affinity for BRD4 bromodomains comparable to its parental BET inhibitor (+)-JQ1, ensuring potent BET target engagement. The binding mode is conserved, as confirmed by crystallography .

BRD4 binding Affinity Kd Bromodomain

Cellular Effects: Apoptosis Induction and Cell Cycle Arrest

At 50 nM, TW9 induces apoptosis and inhibits proliferation in MIA PaCa-2 pancreatic cancer cells. At 2 µM, it induces G1 phase cell cycle arrest in HPAC cells, demonstrating a concentration-dependent shift in cellular response [1].

Apoptosis Cell cycle Cancer biology

Optimal Experimental Scenarios for TW9 Utilization Based on Quantitative Differentiation


Elucidating Synergistic Epigenetic Mechanisms in Pancreatic Cancer

TW9 is the compound of choice for researchers investigating the cooperative role of BET bromodomain and HDAC1 inhibition in pancreatic ductal adenocarcinoma (PDAC). Its superior anti-proliferative activity compared to the parental inhibitors or their combination makes it uniquely suited to probe the specific transcriptional programs (e.g., FOSL1-directed) disrupted by simultaneous targeting of these two chromatin regulators [1].

Preclinical Development of Novel Combination Regimens with Gemcitabine

The validated synergy between TW9 and gemcitabine in HPAC cells makes TW9 an essential tool for preclinical studies exploring combination therapies for PDAC. Its use can inform optimal dosing schedules (e.g., sequential administration) and provide mechanistic rationale for moving such combinations forward.

Investigating the Functional Consequences of Differential Bromodomain Selectivity

Researchers aiming to dissect the specific biological roles of BRD4's BD1 and BD2 domains will find TW9's unique selectivity profile (9.7-fold preference for BD2 over BD1) a critical asset. This contrasts with the selectivity of (+)-JQ1, offering a distinct pharmacological tool for probing bromodomain function in transcriptional regulation and oncogenesis [1].

In Vitro Mechanistic Studies of Apoptosis and Cell Cycle Dysregulation

Given its concentration-dependent effects on apoptosis (50 nM) and G1 arrest (2 µM) in pancreatic cancer models , TW9 serves as a precise molecular probe for dissecting the signaling pathways linking dual BET/HDAC inhibition to programmed cell death and cell cycle checkpoint control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TW9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.